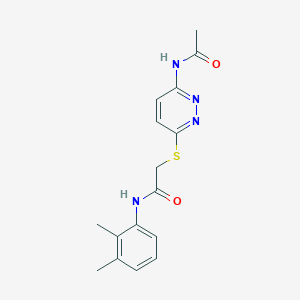
2-((6-acetamidopyridazin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((6-acetamidopyridazin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C16H18N4O2S and its molecular weight is 330.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-((6-acetamidopyridazin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide (CAS Number: 1021056-89-2) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H18N4O4S, with a molecular weight of 362.4 g/mol. The structure features a pyridazine ring and a thioamide functional group, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈N₄O₄S |
| Molecular Weight | 362.4 g/mol |
| CAS Number | 1021056-89-2 |
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to ensure high yield and purity. Specific reaction conditions and catalysts can vary based on the desired output.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
Antimicrobial Activity
Studies have demonstrated that compounds with similar structures possess antimicrobial properties. For instance, derivatives of pyridazine have been shown to inhibit bacterial growth effectively. The specific activity against various strains can be assessed through bioassays comparing it with standard antibiotics.
Cytotoxicity
In vitro studies have evaluated the cytotoxic effects of this compound on cancer cell lines. The results suggest that it may induce apoptosis in certain types of cancer cells, making it a candidate for further research in oncology.
The biological activity of this compound may involve:
- Enzyme Inhibition : The thioamide group can interact with various enzymes, potentially inhibiting their activity.
- Receptor Modulation : The compound may bind to specific receptors in cells, altering signaling pathways associated with cell proliferation and survival.
Case Studies
Several studies have explored the biological effects of this compound or its analogs:
- Study on Antimicrobial Effects : A recent study tested the efficacy of similar thioamide compounds against Escherichia coli and Staphylococcus aureus, revealing significant inhibition at low concentrations.
- Cytotoxicity in Cancer Research : In a study involving breast cancer cell lines, the compound demonstrated a dose-dependent reduction in cell viability, suggesting potential as an anticancer agent.
- Insecticidal Properties : Research has indicated that related compounds exhibit insecticidal activity; hence, exploring this compound's effects on agricultural pests could be beneficial.
Propiedades
IUPAC Name |
2-(6-acetamidopyridazin-3-yl)sulfanyl-N-(2,3-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-10-5-4-6-13(11(10)2)18-15(22)9-23-16-8-7-14(19-20-16)17-12(3)21/h4-8H,9H2,1-3H3,(H,18,22)(H,17,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCBJNWHWTQBNLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













